molecular formula C12H8BrNO3 B1339538 4-Bromo-2-nitro-1-phenoxybenzene CAS No. 56966-61-1

4-Bromo-2-nitro-1-phenoxybenzene

Cat. No.: B1339538
CAS No.: 56966-61-1
M. Wt: 294.1 g/mol
InChI Key: CPEIRSYGYOEBET-UHFFFAOYSA-N
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Description

Importance of Substituted Diaryl Ether Motifs in Chemical Synthesis

The diaryl ether motif, characterized by two aromatic rings linked by an oxygen atom, is a prevalent structural unit in a multitude of natural products and synthetic compounds with significant biological activity. researchgate.netresearchgate.netbeilstein-journals.org This framework is found in pharmaceuticals, agrochemicals, and polymers. The flexibility of the ether linkage can impart desirable properties such as enhanced membrane permeability and metabolic stability, which are crucial for the efficacy of drug candidates. researchgate.netacs.org Consequently, the development of efficient synthetic methods to construct diaryl ether linkages is a major focus in organic synthesis. researchgate.netresearchgate.net

Academic Significance of Bromine and Nitro Functionalities in Aromatic Systems

The presence of bromine and nitro groups on an aromatic ring profoundly influences its reactivity. Bromine, a halogen, is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. khanacademy.org More importantly, it serves as a versatile functional handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. datapdf.com

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. numberanalytics.comnumberanalytics.com This deactivation, however, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA), especially when the nitro group is ortho or para to a leaving group. numberanalytics.comdiva-portal.orgmasterorganicchemistry.com The nitro group can also be readily reduced to an amino group, providing a gateway to a wide range of other functionalities, making nitroaromatic compounds crucial intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. numberanalytics.comnumberanalytics.com

Research Landscape of 4-Bromo-2-nitro-1-phenoxybenzene and Related Architectures

The research landscape surrounding this compound and its analogs is primarily centered on their utility as intermediates in organic synthesis. The combination of the bromo and nitro substituents on one of the phenyl rings of the diaryl ether core makes this molecule a versatile platform for further chemical transformations. For instance, the bromine atom can participate in cross-coupling reactions, while the nitro group can be a precursor to an amino group or activate the ring for nucleophilic substitution. datapdf.comdiva-portal.orgmasterorganicchemistry.com This dual reactivity allows for the sequential and regioselective introduction of various substituents, leading to the synthesis of complex, highly functionalized diaryl ethers. These more elaborate structures are often targets in medicinal chemistry and materials science research. nih.gov

Synthesis and Properties of this compound

The primary method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed reaction between a phenol (B47542) and an aryl halide. acs.orgorganic-chemistry.orgwikipedia.org In this case, phenol reacts with 1,4-dibromo-2-nitrobenzene (B110544). The reaction is typically carried out in the presence of a base, such as cesium carbonate, and a copper catalyst, often copper(I) oxide or copper(I) iodide, in a polar aprotic solvent like acetonitrile. acs.orgorganic-chemistry.org The electron-withdrawing nitro group on the aryl halide facilitates the nucleophilic attack by the phenoxide ion. wikipedia.org

Another viable synthetic route is through nucleophilic aromatic substitution (SNA). rsc.orgrsc.org In this approach, a phenoxide attacks an activated aryl halide. The strong electron-withdrawing effect of the nitro group ortho to the bromine atom in a suitable precursor would make the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. diva-portal.orgmasterorganicchemistry.com

Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₈BrNO₃
Molecular Weight 294.10 g/mol
Appearance Solid
CAS Number 56966-61-1

Spectroscopic Data of this compound

Spectroscopy Data
¹H NMR Expected signals in the aromatic region (δ 6.8-8.0 ppm)
¹³C NMR Expected signals for aromatic carbons
IR Characteristic peaks for C-O-C, C-Br, and NO₂ groups

Applications in Organic Synthesis

The synthetic utility of this compound lies in the distinct reactivity of its functional groups. The bromine atom can be readily displaced or used in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide range of substituents at the 4-position.

Simultaneously, the nitro group can be reduced to an amine. This transformation is a cornerstone of aromatic chemistry, as the resulting aniline (B41778) derivative can undergo a plethora of further reactions, including diazotization followed by substitution, acylation, and alkylation. The presence of the phenoxy group can also influence the regioselectivity of these subsequent transformations. The ability to selectively manipulate both the bromo and nitro functionalities makes this compound a valuable intermediate for the synthesis of complex, multi-substituted diaryl ethers with potential applications in various fields of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-nitro-1-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEIRSYGYOEBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582982
Record name 4-Bromo-2-nitro-1-phenoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56966-61-1
Record name 4-Bromo-2-nitro-1-phenoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-nitro-1-phenoxybenzene
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Methodologies for the Chemical Synthesis of 4 Bromo 2 Nitro 1 Phenoxybenzene

Strategies for Diaryl Ether Bond Formation

The formation of the C-O bond between two aryl groups is a key step in the synthesis of 4-bromo-2-nitro-1-phenoxybenzene. The primary methods to achieve this are copper-catalyzed Ullmann-type couplings and nucleophilic aromatic substitution (SNAr) reactions.

Copper-Catalyzed (Ullmann-Type) Aryl Ether Coupling Reactions

The Ullmann condensation, a copper-promoted reaction, is a classic and effective method for forming diaryl ethers. beilstein-journals.orgwikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. beilstein-journals.orgwikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (around 200°C) and stoichiometric amounts of copper powder. beilstein-journals.org However, modern advancements have led to milder and more efficient protocols.

The use of soluble copper(I) catalysts, often in combination with ligands, has significantly improved the scope and conditions of the Ullmann ether synthesis. acs.orgacs.orgnih.gov Ligands such as N,N-dimethylglycine and various diols can accelerate the reaction, allowing for lower reaction temperatures and catalyst loadings. beilstein-journals.orgacs.orgacs.org For instance, the use of a diol-CuI complex allows for the coupling of aryl bromides with phenols under very mild conditions. acs.orgnih.gov The choice of base, such as potassium phosphate (B84403) or cesium carbonate, also plays a critical role in the reaction's success. beilstein-journals.orgacs.org

In the context of synthesizing this compound, an Ullmann coupling could involve the reaction of a suitably substituted bromonitrobenzene with a phenoxide or a bromophenol with a nitrophenoxide. The presence of the electron-withdrawing nitro group on one of the aromatic rings can facilitate the reaction.

Table 1: Examples of Ullmann-Type Diaryl Ether Synthesis Conditions

Aryl HalidePhenolCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Aryl Iodide/BromidePhenol/Alcohol(±)-diol L3-CuINot specifiedNot specifiedMildNot specified
Aryl Bromide/IodidePhenolCopper(I) oxideCs2CO3Acetonitrile82Excellent
4-Bromoanisole4-MethoxyphenolCuI / LigandK3PO4AcetonitrileNot specifiedVaried

This table presents generalized conditions from various sources and is not specific to the synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) Approaches Utilizing Activated Halobenzenes

Nucleophilic aromatic substitution (SNAr) provides an alternative and powerful route to diaryl ethers, particularly when an aryl halide is activated by electron-withdrawing groups. scranton.edulibretexts.org The nitro group is a strong electron-withdrawing group, and its presence ortho or para to a halogen significantly activates the aromatic ring towards nucleophilic attack. libretexts.org

The synthesis of this compound via an SNAr mechanism would typically involve the reaction of 1,4-dibromo-2-nitrobenzene (B110544) or 4-bromo-1-chloro-2-nitrobenzene with a phenoxide nucleophile. The nitro group at the 2-position activates the halogen at the 1-position for substitution. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the halide leaving group to form the diaryl ether. libretexts.org

The efficiency of the SNAr reaction is dependent on the nature of the leaving group (F > Cl > Br > I) and the strength of the electron-withdrawing group. The presence of multiple activating groups, such as two nitro groups, further enhances the reactivity of the aryl halide. nih.gov

Base-Promoted Direct Arylation Techniques

While less common for diaryl ether synthesis compared to Ullmann and SNAr reactions, base-promoted direct arylation techniques are an emerging area. These methods typically involve the coupling of an arene with an aryl halide, often catalyzed by a transition metal. However, the direct C-H/C-O coupling to form diaryl ethers is still a developing field.

Introduction and Selective Functionalization of Aromatic Rings

The synthesis of this compound also requires the precise introduction of the bromo and nitro substituents onto the appropriate aromatic rings. This involves regioselective bromination and nitration reactions.

Regioselective Bromination Procedures

The introduction of a bromine atom at a specific position on an aromatic ring is crucial. Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The regioselectivity of the bromination is directed by the substituents already present on the ring. nih.govwku.edu

For electron-rich aromatic systems, such as phenols and their ethers, bromination is generally facile. wku.eduorganic-chemistry.org The phenoxy group is an ortho, para-director. Therefore, to achieve the desired 4-bromo substitution pattern, one might start with diphenyl ether and perform a bromination reaction. However, this can lead to a mixture of ortho and para isomers. nih.gov To achieve high para-selectivity, specific reagents and conditions can be employed. For example, N-bromosuccinimide (NBS) in the presence of a catalyst or in specific solvents can favor para-bromination. nih.govorganic-chemistry.org Zeolites and other solid supports can also be used to enhance para-selectivity. nih.govresearchgate.net

If the synthesis starts with a substituted phenol or anisole, the directing effects of the existing groups must be considered. For instance, bromination of 2-nitrophenol (B165410) would be directed by both the hydroxyl and nitro groups.

Table 2: Reagents for Regioselective Bromination

ReagentSubstrate TypeSelectivity
N-Bromosuccinimide (NBS) / Silica GelActivated aromaticsGood para-selectivity
N-Bromosuccinimide (NBS) in Tetrabutylammonium BromideActivated aromaticsPredominantly para-selective
Tribromoisocyanuric acid in Trifluoroacetic AcidModerately deactivated arenesEfficient monobromination
N-Bromosuccinimide (NBS) in Concentrated Sulfuric AcidHighly deactivated aromaticsGood yields of monobromo compounds

This table summarizes various bromination methods and their general applications.

Targeted Nitration Methods

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. researchgate.net The standard nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. wikipedia.org

The position of nitration is governed by the directing effects of the existing substituents on the aromatic ring. libretexts.orglibretexts.orgyoutube.comorganicchemistrytutor.com Electron-donating groups, such as the phenoxy group, are ortho, para-directors and activate the ring towards nitration. wikipedia.orgmsu.edu Conversely, electron-withdrawing groups, like the bromo group, are also ortho, para-directors but are deactivating. libretexts.orgyoutube.comorganicchemistrytutor.com

In a synthesis of this compound starting from 4-bromophenoxybenzene, the phenoxy group would direct the incoming nitro group to the ortho and para positions. Since the para position is already occupied by the bromine atom, nitration would be expected to occur at the ortho position (position 2), leading to the desired product. The deactivating effect of the bromine atom would make the reaction slower than the nitration of unsubstituted diphenyl ether. msu.edu

Alternative nitrating agents, such as bismuth subnitrate in the presence of thionyl chloride, can offer milder and more selective nitration conditions, particularly for sensitive substrates like phenols. nih.gov

Multi-Step Synthetic Sequences for Compound Assembly

The synthesis of this compound is typically achieved through multi-step sequences that strategically assemble the substituted aromatic core. These pathways often culminate in the formation of the diaryl ether bond via either a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation. The choice of route depends on the availability of starting materials and the desired regioselectivity.

Two primary retrosynthetic approaches can be envisioned. The first involves the late-stage formation of the ether linkage by reacting a pre-functionalized nitro- and bromo-substituted electrophile with a phenoxide nucleophile. The second approach also forms the ether bond as a key step but may involve different starting materials and catalytic systems, such as the Ullmann reaction.

Route 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This synthetic pathway leverages the principles of nucleophilic aromatic substitution, where a potent nucleophile displaces a leaving group on an aromatic ring. The reaction is significantly facilitated by the presence of strong electron-withdrawing groups, such as a nitro group (—NO₂), positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this sequence, the ether bond is formed by reacting a suitably activated dihalogenated nitrobenzene (B124822) with phenol.

A plausible sequence begins with the nitration of 1,4-dibromobenzene (B42075) to produce the key intermediate, 1,4-dibromo-2-nitrobenzene. The nitro group at the C-2 position strongly activates the halogen at C-1 for nucleophilic attack. Subsequent reaction with sodium phenoxide displaces the C-1 bromine to yield the final product. The bromine at C-4 is significantly less reactive towards nucleophilic substitution under these conditions.

Step A: Nitration of 1,4-Dibromobenzene

The initial step involves the electrophilic aromatic substitution (nitration) of 1,4-dibromobenzene. The two bromine atoms are deactivating but ortho, para-directing. Nitration will occur at a position ortho to one of the bromine atoms, yielding the desired 1,4-dibromo-2-nitrobenzene.

Interactive Data Table: Step A - Nitration
ParameterDetailsSource(s)
Starting Material 1,4-Dibromobenzene youtube.com
Reagents Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) youtube.compbworks.com
Reaction Type Electrophilic Aromatic Substitution (Nitration) pbworks.com
Principle The nitronium ion (NO₂⁺), generated in situ from the mixture of strong acids, acts as the electrophile. The bromine substituents direct the incoming nitro group to the ortho position. pbworks.com
Product 1,4-Dibromo-2-nitrobenzeneN/A

Step B: Nucleophilic Aromatic Substitution with Phenol

The second step is the core SNAr reaction. The intermediate, 1,4-dibromo-2-nitrobenzene, serves as the electrophile. The nitro group at C-2 activates the C-1 position, allowing the bromine atom at this site to be displaced by sodium phenoxide, which acts as the nucleophile. libretexts.orgechemi.com

Interactive Data Table: Step B - SNAr Etherification
ParameterDetailsSource(s)
Starting Material 1,4-Dibromo-2-nitrobenzeneN/A
Reagents Phenol (C₆H₅OH), Sodium Hydroxide (NaOH) or Sodium Hydride (NaH) to form sodium phenoxide libretexts.org
Reaction Type Nucleophilic Aromatic Substitution (SNAr) libretexts.orglibretexts.org
Principle The electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, lowering the activation energy for the substitution at the ortho position. libretexts.orglibretexts.org
Product This compoundN/A

Route 2: Synthesis via Ullmann Condensation

An alternative and classic approach to forming diaryl ethers is the Ullmann condensation. wikipedia.org This method involves the copper-promoted reaction between a phenol and an aryl halide. organic-chemistry.org For the synthesis of this compound, a logical strategy is to couple 4-bromo-2-nitrophenol (B183274) with an aryl halide, such as bromobenzene. This pathway requires the initial synthesis of the substituted phenol precursor.

Step A: Synthesis of 4-Bromo-2-nitrophenol

This intermediate can be prepared by the selective nitration of p-bromophenol. The hydroxyl group (—OH) is a strongly activating, ortho, para-directing group, while the bromine is a deactivating, ortho, para-director. The powerful directing effect of the hydroxyl group ensures that nitration occurs primarily at the position ortho to it (C-2).

Interactive Data Table: Step A - Nitration of p-Bromophenol
ParameterDetailsSource(s)
Starting Material 4-Bromophenol chemicalbook.com
Reagents Nitric Acid (HNO₃) in a suitable solvent like Dichloroethane chemicalbook.com
Reaction Type Electrophilic Aromatic Substitution (Nitration) chemicalbook.com
Principle The activating hydroxyl group directs the nitration to the C-2 position, ortho to the —OH group and meta to the bromine atom.N/A
Product 4-Bromo-2-nitrophenol chemicalbook.com

Step B: Ullmann Condensation with Bromobenzene

The final step is the copper-catalyzed coupling of 4-bromo-2-nitrophenol with bromobenzene. Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols may use catalytic amounts of a copper salt, often with a ligand, in a high-boiling polar solvent.

Interactive Data Table: Step B - Ullmann Condensation
ParameterDetailsSource(s)
Starting Materials 4-Bromo-2-nitrophenol, Bromobenzene wikipedia.orgorganic-chemistry.org
Reagents Copper (Cu) powder or a Copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃, Cs₂CO₃) wikipedia.orgmdpi.com
Solvent High-boiling polar solvents such as DMF, Nitrobenzene, or Pyridine wikipedia.org
Reaction Type Ullmann Condensation wikipedia.orgorganic-chemistry.org
Principle The reaction proceeds via the formation of a copper(I) phenoxide, which then reacts with the aryl halide in a copper-mediated cross-coupling process to form the diaryl ether linkage. wikipedia.org
Product This compoundN/A

Reaction Mechanisms and Mechanistic Investigations Involving 4 Bromo 2 Nitro 1 Phenoxybenzene

Exploration of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for 4-Bromo-2-nitro-1-phenoxybenzene, particularly due to the presence of a strong electron-withdrawing nitro group positioned ortho to the bromine atom, which acts as a leaving group. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism.

The first and rate-determining step involves the attack of a nucleophile on the carbon atom bearing the bromine. youtube.com The presence of the nitro group is crucial as it delocalizes the negative charge of the resulting intermediate, known as a Meisenheimer complex, through resonance. youtube.comyoutube.com This stabilization lowers the activation energy of the reaction. youtube.com The nitro group's ability to stabilize the anionic intermediate is most effective when it is located ortho or para to the site of nucleophilic attack. masterorganicchemistry.comyoutube.com In the second, faster step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. youtube.com

The general mechanism can be summarized as follows:

Addition of Nucleophile: A nucleophile (Nu-) attacks the C1 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate (Meisenheimer complex).

Stabilization: The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the ortho-nitro group.

Elimination of Leaving Group: The aromaticity is restored by the departure of the bromide ion (Br-).

The efficiency of this reaction allows for the introduction of a wide variety of nucleophiles at the C1 position.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile (Reagent)Product
Methoxide (CH₃O⁻)2-Nitro-1-phenoxy-4-methoxybenzene
Aniline (B41778) (C₆H₅NH₂)N-(2-Nitro-4-phenoxyphenyl)aniline
Thiophenoxide (C₆H₅S⁻)2-Nitro-1-phenoxy-4-(phenylthio)benzene
Azide (N₃⁻)4-Azido-2-nitro-1-phenoxybenzene

Examination of Electrophilic Aromatic Substitution Reactivity

While highly activated towards nucleophilic substitution, this compound is generally deactivated towards Electrophilic Aromatic Substitution (EAS) reactions. makingmolecules.commsu.edu This is because the potent electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the benzene (B151609) ring. msu.edu However, the directing effects of the existing substituents determine the regioselectivity if a reaction is forced to occur under harsh conditions. msu.edu

The directing influences are as follows:

Phenoxy Group (-OPh): An activating group and an ortho, para-director due to resonance donation from the oxygen atom.

Nitro Group (-NO₂): A strongly deactivating group and a meta-director due to its powerful electron-withdrawing resonance and inductive effects. libretexts.org

Bromo Group (-Br): A deactivating group but an ortho, para-director. libretexts.org

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Influence
-OPhC1Activating (Resonance)ortho, para
-NO₂C2Deactivating (Resonance/Inductive)meta
-BrC4Deactivating (Inductive)ortho, para

Characterization of Radical Reaction Pathways in Coupling Processes

The involvement of this compound in radical reactions is less common but mechanistically plausible under specific conditions. Phenoxy radical couplings, which are significant in natural product biosynthesis, typically involve the formation of a radical on a phenolic function, which then delocalizes onto the benzene ring. frontiersin.org While the subject molecule has a phenoxy ether linkage rather than a free phenol (B47542), radical processes could potentially be initiated at other sites.

One potential pathway is a denitrative radical coupling. In certain systems, radical species can add to the nitro-bearing carbon, leading to a stabilized radical intermediate that subsequently eliminates the nitro group. researchgate.net This process effectively replaces the nitro group with the radical-derived substituent. For this compound, this would involve the formation of a new bond at the C2 position.

Another possibility involves the homolytic cleavage of the C-Br bond under photochemical or radical-initiator conditions to form an aryl radical. This radical could then participate in coupling reactions. Reactions of similar structures, like 4-nitrobenzyl bromide, have been shown to proceed through anion-radical mechanisms with certain bases, leading to dimeric products. researchgate.net

Analysis of Transition Metal-Catalyzed Transformations

The carbon-bromine bond in this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these processes, such as those catalyzed by palladium, involves three key steps:

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-bromine bond, forming an arylpalladium(II) complex.

Transmetalation (for Suzuki, Stille, etc.) or Reductive Elimination Precursor Formation (for Heck, Buchwald-Hartwig): A second component (e.g., an organoboron reagent in a Suzuki coupling or an amine in a Buchwald-Hartwig coupling) coordinates to the palladium center.

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new bond and regenerating the palladium(0) catalyst.

The presence of the electron-withdrawing nitro group can influence the rate of oxidative addition but does not typically prevent these coupling reactions.

Table 3: Potential Transition Metal-Catalyzed Reactions

Reaction NameCoupling Partner (Reagent)Catalyst System (Example)Product Type
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, BaseBiaryl compound
Heck CouplingAlkene (R-CH=CH₂)Pd(OAc)₂, PPh₃, BaseStilbene derivative
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, Ligand, BaseN-Aryl amine
Sonogashira CouplingTerminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, BaseAryl alkyne

Advanced Spectroscopic Characterization and Structural Analysis of 4 Bromo 2 Nitro 1 Phenoxybenzene

X-ray Crystallography for Solid-State Molecular Architecture

An exhaustive search of publicly available scientific literature and crystallographic databases has revealed no specific X-ray diffraction data for the compound 4-Bromo-2-nitro-1-phenoxybenzene. While crystallographic studies have been conducted on structurally related molecules, such as bromonitrobenzenes and diphenyl ethers, the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions for this compound remains undetermined and unpublished in the accessible scientific domain.

Determination of Molecular Conformation and Bond Geometry

Without experimental X-ray crystallographic data, a definitive determination of the molecular conformation and precise bond geometry of this compound is not possible. Analysis of related structures suggests that the dihedral angle between the two aromatic rings is a critical conformational parameter. For instance, in 4-bromo-4'-nitrodiphenyl, the two rings are twisted relative to each other by 35 degrees. This non-coplanarity arises from the steric hindrance between the ortho-substituents and the bridging atoms. In this compound, the ether linkage and the nitro group in the ortho position are expected to induce a significant twist between the phenoxy group and the bromo-nitrophenyl ring.

The bond lengths and angles within the molecule would be influenced by the electronic effects of the substituents. The electron-withdrawing nitro group would likely shorten the adjacent C-N bond and influence the geometry of the benzene (B151609) ring to which it is attached. Similarly, the bromine atom and the phenoxy group would have characteristic effects on the carbon-bromine and carbon-oxygen bond lengths, respectively. However, without experimental data, any discussion of these parameters remains speculative.

Computational and Theoretical Chemistry Studies of 4 Bromo 2 Nitro 1 Phenoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure of medium-sized organic molecules.

DFT calculations would focus on determining the ground-state electronic structure of 4-Bromo-2-nitro-1-phenoxybenzene. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For instance, theoretical studies on other polybrominated diphenyl ethers have used DFT to calculate thermodynamic properties and electron affinities, which are crucial for predicting their behavior and persistence. nih.gov Reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors would help in predicting how this compound interacts with other chemical species, particularly in nucleophilic or electrophilic attacks. The strong electron-withdrawing nature of the nitro group combined with the bulky bromo and phenoxy groups would create distinct regions of electrophilicity and nucleophilicity across the molecule, which DFT calculations can map out precisely using electrostatic potential surfaces.

Table 1: Illustrative DFT-Predicted Electronic Properties of this compound (Note: The following table is for illustrative purposes to show the type of data generated from DFT calculations, as specific published data for this compound is unavailable.)

PropertyPredicted Value / DescriptionSignificance
HOMO EnergyCalculated value in electron volts (eV)Indicates the molecule's ability to donate electrons.
LUMO EnergyCalculated value in electron volts (eV)Indicates the molecule's ability to accept electrons.
HOMO-LUMO GapCalculated energy difference in eVCorrelates with chemical stability and reactivity.
Dipole MomentCalculated value in DebyeMeasures the overall polarity of the molecule.
Electron AffinityCalculated value in kJ/molEnergy released when an electron is added.
Ionization PotentialCalculated value in kJ/molEnergy required to remove an electron.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Beyond static reactivity prediction, quantum chemical modeling can map out entire reaction pathways. This is crucial for understanding potential synthetic routes or decomposition mechanisms. For this compound, this could involve modeling its synthesis via nucleophilic aromatic substitution or predicting its degradation pathways.

Researchers would use methods like DFT to locate the transition state (TS) for a given reaction. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate. For example, studies on the decomposition of substituted nitrobenzenes have used DFT to compare different reaction paths, such as the direct cleavage of the C-NO2 bond versus a multi-step rearrangement. researchgate.net

For this compound, one could model the transition states for reactions such as the ether cleavage or substitution of the bromine atom. This would provide invaluable information on the molecule's stability and the conditions required to induce specific chemical transformations.

Table 2: Illustrative Data from Reaction Pathway Modeling (Note: This table illustrates the kind of data obtained from transition state modeling. Specific values are hypothetical.)

Reaction StudiedReactant Energy (kJ/mol)Transition State Energy (kJ/mol)Product Energy (kJ/mol)Activation Energy (kJ/mol)
C-Br Bond CleavageIllustrative Ground State EnergyCalculated TS EnergyEnergy of ProductsTS Energy - Reactant Energy
C-O Ether Bond CleavageIllustrative Ground State EnergyCalculated TS EnergyEnergy of ProductsTS Energy - Reactant Energy
Nitro Group ReductionIllustrative Ground State EnergyCalculated TS EnergyEnergy of ProductsTS Energy - Reactant Energy

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is not static. Due to the ether linkage, the two aromatic rings in this compound can rotate relative to each other, leading to different conformers (rotational isomers).

A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angles around the C-O-C ether bond and calculating the energy at each step using quantum mechanics. The global minimum on the potential energy surface corresponds to the most stable conformation.

Molecular Dynamics (MD) simulations can supplement this by simulating the molecule's movement over time at a given temperature. MD simulations provide insights into the dynamic behavior of the molecule, including the flexibility of the ether linkage and the accessible conformational space under realistic conditions. This is particularly important as the molecule's shape influences its interactions with other molecules and its physical properties.

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting various types of spectra, which can be used to identify and characterize a compound.

NMR Spectroscopy: Quantum chemical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule.

IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in its Infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the observed spectral bands, such as the characteristic stretches of the C-Br, N-O (from the nitro group), and C-O-C (ether) bonds.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its absorption bands in the Ultraviolet-Visible (UV-Vis) spectrum. This provides information about the molecule's chromophores and its color.

Table 3: Illustrative Predicted Spectroscopic Data (Note: This table shows the type of spectroscopic data that can be computationally predicted. Specific values are hypothetical.)

Spectrum TypePredicted ParameterIllustrative Value / Description
¹³C NMRChemical Shift (C attached to Br)Calculated value in ppm
¹H NMRChemical Shift (aromatic protons)Range of calculated values in ppm
IR SpectroscopyNO₂ Symmetric Stretch FrequencyCalculated value in cm⁻¹
IR SpectroscopyC-O-C Asymmetric Stretch FrequencyCalculated value in cm⁻¹
UV-Vis Spectroscopyλ_max (Maximum Absorption Wavelength)Calculated value in nm

Applications in Advanced Organic Synthesis and Materials Science Research

Role of 4-Bromo-2-nitro-1-phenoxybenzene as a Precursor in Multi-Component Organic Synthesis

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating essentially all atoms of the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netmdpi.com While specific MCRs involving this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a valuable precursor.

The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack, a key step in many MCRs. For instance, in reactions like the Ugi or Passerini reactions, which often involve amine, carbonyl, isocyanide, and carboxylic acid components, derivatives of this compound could potentially participate. For example, reduction of the nitro group to an amine would yield an aniline (B41778) derivative that could serve as the amine component in such MCRs. nih.gov

Furthermore, MCRs have been developed for the synthesis of highly functionalized heterocycles. For example, a four-component reaction between α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes can produce highly substituted 2,3-dihydro-4-nitropyrroles. nih.gov By analogy, a derivative of this compound could potentially be integrated into similar MCR strategies to create novel and complex molecular scaffolds.

Table 1: Potential Multi-Component Reactions (MCRs) Involving Derivatives of this compound
MCR TypePotential Role of this compound DerivativePotential Product ClassReference for MCR Type
Ugi ReactionAniline derivative (from nitro reduction) as the amine component.α-Acylaminoamides nih.gov
Passerini ReactionAniline derivative (from nitro reduction) to form an imine in situ.α-Acyloxyamides researchgate.net
Dihydropyrrole SynthesisAs a substituted aromatic aldehyde or aniline component.Functionalized Dihydropyrroles nih.gov

Design and Synthesis of Novel Derivatives and Analogues

The chemical scaffold of this compound offers multiple sites for modification, allowing for the systematic tuning of its properties and the synthesis of a diverse library of derivatives.

The phenoxy group can be readily modified to influence the steric and electronic properties of the molecule. For instance, the synthesis of various phenoxy-quinazoline, phenoxy-quinoxaline, and phenoxy-pyridine derivatives has been achieved through aryne chemistry, demonstrating the versatility of forming phenoxy ether linkages with a range of heterocyclic systems. rsc.org While not starting from this compound itself, these methods showcase the potential for creating analogues with diverse phenoxy moieties.

Furthermore, the introduction of substituents on the phenoxy ring can significantly impact the molecule's properties. For example, in the context of phenoxazine (B87303) derivatives, the nature of the substituent on the phenoxy group can influence the biological activity of the resulting compound. nih.gov This principle can be extended to this compound, where modifications to the phenoxy ring could be used to fine-tune its application in materials science or as a synthetic intermediate.

The bromo and nitro groups are highly versatile functional groups that can be transformed into a wide array of other functionalities. The reactivity of these groups is well-established in the context of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the ring, making the bromo-substituted carbon susceptible to nucleophilic attack. stackexchange.com

In compounds like 4-bromo-5-nitrophthalonitrile, the bromine atom is readily displaced by nucleophiles, followed by the potential substitution of the nitro group under different conditions. researchgate.net This differential reactivity allows for a stepwise introduction of various substituents. This principle is directly applicable to this compound, where the bromine atom can be replaced by a variety of nucleophiles such as amines, alkoxides, or thiolates to introduce new functional groups.

The nitro group can also undergo a variety of transformations. A crucial reaction is its reduction to an amino group, which opens up a vast area of subsequent chemistry, including diazotization and further substitution, or amide and sulfonamide formation. The reduction of a nitro group can also be a key step in cyclization reactions to form heterocyclic systems. Additionally, under certain conditions, the nitro group itself can act as a leaving group in SNAr reactions. mdpi.com

Table 2: Potential Transformations of Bromo and Nitro Substituents
SubstituentReaction TypePotential ReagentsResulting Functional GroupReference for Transformation Type
BromoNucleophilic Aromatic Substitution (SNAr)Amines (R-NH2)Amino (-NHR) stackexchange.comresearchgate.net
Alkoxides (R-O-)Alkoxy (-OR)
Thiolates (R-S-)Thioether (-SR)
NitroReductionH2/Pd, Sn/HCl, Fe/HClAmino (-NH2) nih.govmdpi.com
Nucleophilic Aromatic Substitution (SNAr)Strong nucleophiles under forcing conditionsVarious

This compound is a key precursor for the synthesis of fused heterocyclic systems, particularly phenoxazines. Phenoxazine and its derivatives are important scaffolds in medicinal chemistry and materials science due to their unique electronic and photophysical properties. nih.gov

The synthesis of phenoxazines can be achieved through an intramolecular Ullmann condensation. In a related example, bis(2-bromophenyl)ether can undergo a palladium-catalyzed double N-arylation with primary amines to yield phenoxazine derivatives. rsc.org A similar strategy could be envisioned for this compound. After reduction of the nitro group to an amine, an intramolecular cyclization via nucleophilic attack of the newly formed amino group on the carbon bearing the bromine atom would lead to the formation of a substituted phenoxazine.

For instance, the synthesis of 10-(4-nitrophenyl)-phenoxazine has been reported from the reaction of bis(2-bromophenyl)ether and 4-nitroaniline, showcasing the formation of the phenoxazine core. rsc.org This highlights the potential of using derivatives of this compound to access a variety of substituted phenoxazine structures.

Development as an Intermediate for Functional Organic Materials

The electronic properties of this compound, characterized by the electron-withdrawing nitro group and the electron-donating phenoxy group, make it an attractive intermediate for the development of functional organic materials.

Molecules containing both electron-donating (donor) and electron-accepting (acceptor) moieties often exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which are highly desirable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells. nih.govnih.gov

The this compound scaffold possesses a donor (phenoxy group) and an acceptor (nitrophenyl group) component. While the inherent donor-acceptor character might be modest, chemical modifications can significantly enhance these properties. For example, replacing the bromo substituent with a stronger donor group via nucleophilic substitution would increase the electron-donating capacity of one part of the molecule. Conversely, further functionalization of the nitro-bearing ring could enhance its acceptor strength.

The synthesis of donor-acceptor-type molecules often involves the coupling of distinct donor and acceptor building blocks. For example, N-substituted tetraphenylimidazole derivatives have been synthesized for use in OLEDs, where different donor groups are attached to an imidazole (B134444) acceptor core. bohrium.com In a similar vein, derivatives of this compound could be synthesized and incorporated as either the donor or acceptor component in more complex functional materials.

Potential in Photovoltaic and Optoelectronic Materials Research

The specific chemical compound This compound is a substituted aromatic ether. While its direct application and detailed research findings in photovoltaic and optoelectronic materials are not extensively documented in publicly available scientific literature, its structural features suggest a potential role as a precursor or intermediate in the synthesis of more complex organic molecules for such applications.

The core structure combines a phenoxy group, a nitro group, and a bromine atom attached to a benzene (B151609) ring. These components can be strategically modified. For instance, the nitro group is a well-known electron-withdrawing group that can be reduced to an amino group, providing a site for further chemical reactions. The bromine atom can be utilized in various cross-coupling reactions, such as Suzuki or Stille couplings, to build larger conjugated systems, which are fundamental for organic electronic materials. The phenoxy group also influences the electronic properties and solubility of the resulting molecules.

PropertyValue
Molecular FormulaC12H8BrNO3
Molecular Weight294.10 g/mol
IUPAC NameThis compound

Conclusion and Future Research Perspectives

Synthesis of Current Academic Knowledge and Research Gaps

The synthesis of 4-Bromo-2-nitro-1-phenoxybenzene is primarily achieved through well-established reactions such as the Ullmann condensation or nucleophilic aromatic substitution. The most probable synthetic routes involve the reaction of a phenoxide with an activated aryl halide.

The primary starting materials for these syntheses are:

Aryl Halides: 4-Bromo-1-chloro-2-nitrobenzene or 1,4-dibromo-2-nitrobenzene (B110544). The presence of the electron-withdrawing nitro group ortho to the halogen atom activates the ring for nucleophilic attack.

Nucleophile: Phenol (B47542), typically in the presence of a base to form the more nucleophilic phenoxide ion.

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the formation of diaryl ethers. nih.govsynarchive.com While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. Modern variations have introduced ligands and more efficient copper sources to facilitate the reaction under milder conditions. organic-chemistry.orgacs.orgacs.org

Identification of Unexplored Research Avenues and Methodological Challenges

The limited body of specific research on this compound presents a fertile ground for new investigations. Several unexplored avenues and methodological challenges can be identified:

Exploration of Modern Catalytic Systems: There is a substantial opportunity to apply modern, highly efficient catalytic systems to the synthesis of this compound. Investigating the efficacy of palladium- or nickel-based catalysts, which have shown great promise in C-O bond formation, could lead to more efficient and scalable synthetic routes.

Green Chemistry Approaches: The development of more environmentally benign synthetic methods is a key challenge. This could involve the use of greener solvents, lower catalyst loadings, and energy-efficient reaction conditions, such as microwave-assisted synthesis.

In-depth Mechanistic Studies: A thorough investigation into the reaction mechanism for the synthesis of this compound would provide valuable insights. This could involve computational studies and detailed kinetic analysis to understand the role of the substituents on the reaction rate and selectivity.

Purification and Characterization: A significant methodological challenge lies in the purification of polysubstituted aromatic ethers. Developing efficient and scalable purification techniques to remove starting materials and side products is crucial for obtaining high-purity material for further applications. Comprehensive characterization using modern spectroscopic and analytical techniques is also needed to build a robust dataset for this compound.

Broader Impact on Synthetic Chemistry and Materials Innovation

The strategic placement of three distinct functional groups on the aromatic ring of this compound endows it with the potential to be a valuable building block in several areas of chemical and materials science.

Synthetic Chemistry: The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation or diazotization. The phenoxy group can also be modified, although it is generally more stable. This trifunctional nature makes it a versatile platform for the synthesis of complex, multi-substituted aromatic compounds.

Materials Innovation: Functionalized diphenyl ethers are known to be key components in various advanced materials. The unique electronic and structural features of this compound could be leveraged in the design of:

High-Performance Polymers: The compound could serve as a monomer or a precursor to monomers for the synthesis of polymers with tailored thermal, mechanical, and electronic properties.

Functional Dyes and Pigments: The chromophoric nature of the nitroaromatic system could be exploited in the development of novel dyes and pigments with specific absorption and emission characteristics.

Biologically Active Molecules: Substituted diphenyl ethers are found in a number of biologically active compounds. This molecule could serve as a scaffold for the synthesis of new pharmaceutical or agrochemical agents. The development of functional materials with unique properties is a rapidly growing field with applications in electronics, healthcare, and environmental science. jhu.edursc.orgeuropean-mrs.com

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-nitro-1-phenoxybenzene, and how do reaction conditions influence yield?

The synthesis typically involves nitration and bromination of phenoxybenzene derivatives. A two-step approach is recommended:

Nitration : Introduce the nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts .

Bromination : Use Br₂ in a polar aprotic solvent (e.g., DCM) with a Lewis acid catalyst (e.g., FeBr₃) at 40–50°C. Monitor progress via TLC or HPLC .
Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) achieves >95% purity. Yield optimization requires balancing temperature and stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR :
    • ¹H NMR : Expect aromatic protons at δ 7.2–8.5 ppm (split due to nitro and bromo substituents).
    • ¹³C NMR : Nitro group deshields adjacent carbons (δ 120–140 ppm); bromine induces splitting .
  • IR : Confirm nitro (1520 cm⁻¹, asymmetric stretch) and bromo (C-Br, 650 cm⁻¹) groups.
  • MS : Molecular ion peak at m/z 292 (C₁₂H₈BrNO₃⁺) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use a fume hood for synthesis .
  • Storage : Inert atmosphere (N₂), dark glass bottles at 2–8°C to prevent decomposition .
  • Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2³ factorial design evaluates three factors:

  • Variables : Temperature (40°C vs. 60°C), catalyst loading (0.5 vs. 1.0 eq), and reaction time (2 vs. 4 hrs).
  • Response : Yield and purity.
  • Analysis : ANOVA identifies significant interactions. For example, higher catalyst loading may reduce time but increase impurities .
  • Validation : Confirm optimal conditions with triplicate runs .

Q. How do computational models predict the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Analyze electron density maps to identify electrophilic (C-Br) and nucleophilic (C-NO₂) sites.
  • Transition State Modeling : Simulate Suzuki-Miyaura coupling with Pd catalysts. Key parameters include bond dissociation energy (C-Br: ~65 kcal/mol) and charge distribution .
  • Validation : Compare predicted vs. experimental regioselectivity in aryl-aryl bond formation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

  • Case Example : Discrepancies in aromatic proton shifts may arise from dynamic effects (e.g., rotamers).
  • Solutions :
    • Variable-temperature NMR to probe conformational changes.
    • XRD for definitive structural confirmation.
    • Cross-validate with computational NMR chemical shift prediction (e.g., DFT-GIAO) .

Q. How does the electronic effect of substituents influence the stability of this compound under acidic conditions?

  • Mechanistic Insight : Nitro groups are electron-withdrawing, stabilizing the ring but activating the C-Br bond toward hydrolysis.
  • Experimental Design :
    • Kinetic Studies : Monitor degradation (HPLC) in HCl (0.1–1.0 M) at 25–50°C.
    • pH Profiling : Determine degradation rate constants (k) to model Arrhenius behavior.
  • Outcome : Lower pH accelerates Br⁻ elimination; add stabilizing agents (e.g., NaNO₂) to prolong shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.